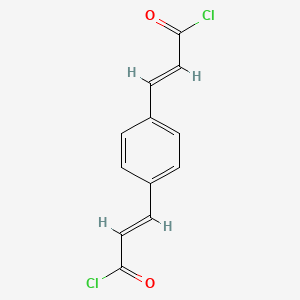

1,4-Phenylenediacryloyl chloride

Description

The exact mass of the compound 1,4-Phenylenediacryloyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Phenylenediacryloyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Phenylenediacryloyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-[4-[(E)-3-chloro-3-oxoprop-1-enyl]phenyl]prop-2-enoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2/c13-11(15)7-5-9-1-2-10(4-3-9)6-8-12(14)16/h1-8H/b7-5+,8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZLRZFBCIUDFL-KQQUZDAGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)Cl)C=CC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)Cl)/C=C/C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35288-49-4 | |

| Record name | 1,4-Phenylene diacryloyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,4-Phenylenediacryloyl chloride CAS 35288-49-4 properties

Technical Whitepaper: 1,4-Phenylenediacryloyl Chloride Synthesis, Reactivity, and Macromolecular Applications

Executive Summary

1,4-Phenylenediacryloyl chloride (CAS 35288-49-4) is a bifunctional aromatic acid chloride serving as a critical monomer in the synthesis of high-performance liquid crystalline polymers (LCPs) and photo-responsive materials.[1][2][3] Characterized by its rigid rod-like structure and extended conjugation, this compound enables the formation of polymers with exceptional thermal stability and mechanical strength.[4] Its diacrylate-like backbone allows for [2+2] photocycloaddition, making it a key building block for photo-alignment layers in liquid crystal displays (LCDs) and negative-tone photoresists. This guide details the synthesis, purification, and polymerization protocols for researchers in materials science and drug delivery.

Chemical Identity & Physiochemical Properties

1,4-Phenylenediacryloyl chloride is a moisture-sensitive, electrophilic solid. Its rigid geometry dictates its high melting point and limited solubility in non-polar solvents.

| Property | Data |

| CAS Number | 35288-49-4 |

| IUPAC Name | 3,3'-(1,4-Phenylene)di(prop-2-enoyl chloride) |

| Molecular Formula | C₁₂H₈Cl₂O₂ |

| Molecular Weight | 255.10 g/mol |

| Appearance | Yellow to light-red crystalline solid |

| Melting Point | 171–172 °C |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF (anhydrous); Reacts with water/alcohols |

| Reactivity | High susceptibility to nucleophilic acyl substitution; Photoreactive (UV) |

Synthesis & Production Protocol

The synthesis of 1,4-phenylenediacryloyl chloride is a two-step process starting from terephthalaldehyde. The intermediate, 1,4-phenylenediacrylic acid (PDA), is converted to the acid chloride using thionyl chloride.

Step 1: Synthesis of Precursor (1,4-Phenylenediacrylic Acid)

-

Reaction: Knoevenagel condensation.

-

Reagents: Terephthalaldehyde (1.0 eq), Malonic acid (2.2 eq), Pyridine (solvent/base), Piperidine (catalyst).

-

Procedure: Reflux reagents in pyridine for 4–6 hours. The dicarboxylic acid precipitates upon acidification with HCl.

Step 2: Chlorination to Acid Chloride

-

Reagents: 1,4-Phenylenediacrylic acid, Thionyl Chloride (SOCl₂), DMF (catalytic).

-

Solvent: Anhydrous Toluene or Benzene (optional, can be run neat in excess SOCl₂).

Detailed Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and magnetic stir bar.

-

Addition: Charge the flask with 1,4-phenylenediacrylic acid (10 g). Add thionyl chloride (30 mL, excess).

-

Catalysis: Add 3–5 drops of anhydrous DMF. Note: DMF acts as a catalyst by forming a reactive Vilsmeier-Haack intermediate, significantly accelerating the reaction of the sterically rigid acid.

-

Reaction: Heat to reflux (80 °C) for 3–5 hours until gas evolution (HCl/SO₂) ceases and the solid completely dissolves.

-

Isolation: Distill off excess SOCl₂ under reduced pressure.

-

Purification: Recrystallize the crude yellow solid from dry toluene or benzene to remove trace polymeric impurities.

-

Yield: Typically 85–90%.

Caption: Synthetic pathway from terephthalaldehyde to 1,4-phenylenediacryloyl chloride via Knoevenagel condensation and acyl substitution.

Reactivity Profile & Polymerization

This monomer exhibits dual functionality: electrophilic acyl chloride groups for step-growth polymerization and conjugated double bonds for photocrosslinking.

A. Step-Growth Polymerization (Polyamides/Polyesters)

The rigid "rod-like" structure of the phenylenediacryloyl unit is ideal for synthesizing Liquid Crystalline Polymers (LCPs).

-

Interfacial Polycondensation:

-

Organic Phase: Monomer dissolved in CHCl₃.

-

Aqueous Phase: Diamine (e.g., 1,6-hexanediamine) + NaOH (acid scavenger).

-

Mechanism: Rapid reaction at the interface forms a high-molecular-weight polyamide film.

-

-

Solution Polycondensation:

-

Solvent: NMP or DMAc (anhydrous).

-

Reagents: Aromatic diamines (e.g., p-phenylenediamine) or diols.[2]

-

Outcome: Wholly aromatic polymers with high thermal stability (

) and lyotropic liquid crystalline behavior.

-

B. Photochemical Reactivity ([2+2] Cycloaddition)

Upon UV irradiation (typically >300 nm), the cinnamoyl-like double bonds undergo [2+2] cycloaddition, forming a cyclobutane ring. This reaction is utilized to crosslink polymer chains without thermal initiators.

Caption: Mechanism of UV-induced crosslinking between phenylenediacryloyl moieties forming a cyclobutane bridge.

Characterization Techniques

To ensure monomer purity before polymerization, the following spectroscopic signatures must be validated:

-

FT-IR Spectroscopy:

-

C=O Stretch (Acyl Chloride): Sharp, intense peak at 1770–1780 cm⁻¹ .

-

C=C Stretch (Vinyl): Moderate peak at 1620–1630 cm⁻¹ .

-

Absence of OH: No broad peak at 2500–3300 cm⁻¹ (confirms conversion of carboxylic acid).

-

-

¹H NMR (CDCl₃, 400 MHz):

-

Vinyl Protons: Two doublets with a large coupling constant (

), indicating trans geometry. Expected shifts: -

Aromatic Protons: Singlet (or tight multiplet) at

ppm (4H).

-

Handling, Safety, & Storage

Hazard Classification: Corrosive (Skin Corr. 1B), Lachrymator.

-

Moisture Sensitivity: The compound hydrolyzes rapidly in moist air to release HCl gas and revert to the insoluble acid.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Use Schlenk lines or a glovebox for dispensing.

-

PPE: Full face shield, chemical-resistant gloves (Nitrile/Neoprene), and lab coat are mandatory. All operations must be conducted in a functioning fume hood.

-

Quenching: Quench excess acid chloride with methanol (forms methyl ester) or dilute NaOH solution (forms sodium salt) before disposal.

References

-

Sigma-Aldrich. 1,4-Phenylenediacryloyl chloride Product Specification & SDS.Link

-

BenchChem. Synthesis of Acryloyl Chloride Derivatives: Technical Guide.Link

-

TÜBİTAK Academic Journals. New Polyamides Based on Bis(p-amidobenzoic acid)-p-phenylene diacrylic acid. (2008).[5][6] Link

-

MDPI Polymers. Polymeric Amines and Ampholytes Derived from Poly(acryloyl chloride).[7] (2017).[2][7] Link

-

Google Patents. Process for the manufacture of acryloyl chloride derivatives (US5395966A).Link

Sources

Synonyms for 1,4-Phenylenediacryloyl chloride in polymer chemistry

The Architecture of Photoreactive Networks: A Technical Guide to 1,4-Phenylenediacryloyl Chloride in Polymer Chemistry

Executive Summary

As a Senior Application Scientist specializing in macromolecular design, I frequently encounter the challenge of selecting the optimal bifunctional monomer for advanced polymer architectures. 1,4-Phenylenediacryloyl chloride (PDAC) —a highly reactive, rigid-rod monomer—stands out as a critical building block in the synthesis of photosensitive polyamides, polyimides, and self-healing hydrogels. This whitepaper deconstructs the nomenclature, mechanistic utility, and self-validating synthesis protocols associated with PDAC, providing a comprehensive guide for researchers in drug development and materials science.

Nomenclature and Synonyms in Polymer Science

In polymer chemistry, chemical nomenclature often shifts depending on the specific sub-discipline (e.g., liquid crystal research vs. systematic cataloging). Understanding the synonyms for 1,4-Phenylenediacryloyl chloride (CAS: 35288-49-4) is essential for accurate literature retrieval and procurement[1].

Table 1: Contextual Synonyms of 1,4-Phenylenediacryloyl Chloride

| Synonym | Primary Context / Usage | Structural & Functional Significance |

| 1,4-Phenylenediacryloyl chloride | Commercial / Standard | Emphasizes the central phenyl core and the dual highly reactive acyl chloride groups. |

| p-Phenylenediacryloyl chloride | Academic Literature | Highlights the para (1,4) isomer geometry, which is critical for forming linear, rigid-rod polymer backbones necessary for liquid crystalline phases. |

| 1,4-Benzenediacryloyl chloride | Patent Literature | Specifies the benzene ring explicitly; often used in intellectual property claims covering crosslinking agents. |

| 3,3'-(1,4-phenylene)bis(2-propenoyl chloride) | IUPAC Systematic | Provides exact atomic connectivity, used in computational chemistry and strict regulatory documentation. |

Mechanistic Role: The Causality of Monomer Selection

Why do we choose PDAC over aliphatic crosslinkers or simple aromatic diacid chlorides (like terephthaloyl chloride)? The answer lies in its dual-functionality and extended conjugation.

-

Rigid-Rod Architecture: The para-substituted phenyl ring imparts extreme thermal stability and mechanical strength (high glass transition temperature,

) to the resulting polymer network[2]. -

Photoreactive Vinyl Groups: The acryloyl double bonds are conjugated with the central aromatic ring. Causality: This extended

-conjugation lowers the energy threshold required for electronic excitation. Upon UV irradiation, these double bonds undergo a rapid, catalyst-free [2+2] photocycloaddition. This allows linear polymers to be cast as films and subsequently crosslinked into insoluble networks, a mechanism crucial for photoresists and optical waveguides[3].

Quantitative Performance Metrics

To benchmark the utility of PDAC, we must look at the quantitative data derived from its integration into various polymer matrices.

Table 2: Performance Metrics of PDAC-Derived Polymers

| Polymer Architecture | Co-monomer / Matrix | Key Metric Analyzed | Value / Result | Primary Application |

| Polyamide | Hydantoin derivatives | Inherent Viscosity | 0.32 – 0.50 dL/g[2] | High-temperature, thermally stable plastics. |

| Polyimide | 6FDA + BTBz | Propagation Loss (TE) | < 0.3 dB/cm (at 1.3 µm)[3] | Low-loss optical waveguides. |

| Polyester | Aromatic Diols | Solubility | Soluble in polar aprotic solvents | Photosensitive liquid crystalline polymers. |

| Hydrogel | N,N′-methylenebisacrylamide | Crosslinker Concentration | 0.01% – 1.0%[4] | Self-healing, biocompatible hydrogels. |

Self-Validating Experimental Protocols

The following methodologies detail the synthesis of PDAC and its subsequent polymerization. As an application scientist, I emphasize self-validating systems—protocols that contain built-in physical or chemical checkpoints to ensure the reaction is proceeding correctly without requiring immediate offline analysis.

Protocol A: Synthesis of p-Phenylenediacryloyl Chloride (PDAC)

This two-step process converts terephthalaldehyde to the highly reactive diacid chloride.

Step 1: Knoevenagel Condensation

-

Procedure: In a round-bottom flask, combine 1 equivalent of terephthalaldehyde with 2.2 equivalents of malonic acid. Add pyridine as the solvent and catalyst. Reflux the mixture.

-

Causality: Pyridine acts as a weak base to deprotonate the active methylene of malonic acid, facilitating nucleophilic attack on the aldehyde. The subsequent decarboxylation yields the trans-vinyl geometry.

-

Self-Validation Checkpoint: Pour the cooled mixture into ice-cold HCl. The immediate precipitation of a yellow/white solid (p-phenylenediacrylic acid) confirms successful conversion and acidification[2].

Step 2: Chlorination

-

Procedure: Suspend the isolated p-phenylenediacrylic acid in a large excess of thionyl chloride (

). Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF) and reflux at 80°C. -

Causality: DMF reacts with

to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that drastically accelerates the conversion of the carboxylic acid to the acyl chloride. -

Self-Validation Checkpoint: The reaction begins as a heterogeneous suspension. It is complete only when the evolution of

and

Protocol B: Synthesis of Photosensitive Polyamides

Step-growth polycondensation utilizing PDAC.

-

Procedure: Dissolve an aromatic diamine (e.g., a hydantoin derivative) in N,N-dimethylacetamide (DMAc). Cool the system to 0°C. Add an equimolar amount of PDAC dropwise, followed by pyridine[2].

-

Causality: DMAc is a highly polar aprotic solvent capable of solvating rigid, hydrogen-bonding polymer backbones, preventing premature precipitation. The 0°C temperature suppresses side reactions (like ketene formation), while pyridine acts as an acid scavenger to neutralize the

byproduct, driving the polycondensation equilibrium forward. -

Self-Validation Checkpoint: The macroscopic viscosity of the solution will visibly increase, causing the magnetic stir bar to slow down. Pouring the viscous dope into rapidly stirring methanol will result in the immediate precipitation of fibrous polymer strands, validating high molecular weight chain formation.

Pathway Visualizations

The following diagrams map the logical relationships and synthetic workflows described in the protocols above.

Synthesis pathway of 1,4-Phenylenediacryloyl chloride from terephthalaldehyde.

Workflow for synthesizing and photocrosslinking PDAC-based polymers.

References

-

Faghihi, K. "New Polyamides Based on Bis(p-amidobenzoic acid)-p-phenylene diacrylic acid and Hydantoin Derivatives: Synthesis and Characterization". TÜBİTAK Academic Journals.[Link]

-

Lee, M.-H., et al. "Facile Fabrication of Polymer Waveguide by Using Photosensitive Polyimides". Molecular Crystals and Liquid Crystals, Taylor & Francis. [Link]

-

SID.ir. "New Polyesters Derived from 4-Phenylenediacrylic Acid and Aromatic Diols: Synthesis and Properties". [Link]

- US Patent 20140243428A1. "Self healing hydrogels".

Sources

Technical Guide: 1,4-Phenylenediacrylic Acid vs. 1,4-Phenylenediacryloyl Chloride

Topic: Difference between 1,4-phenylenediacrylic acid and its chloride derivative Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Mechanistic Differences, Synthesis Protocols, and Application Profiles

Executive Summary

This guide delineates the critical physicochemical and functional differences between 1,4-phenylenediacrylic acid (PDAA) and its activated derivative, 1,4-phenylenediacryloyl chloride (PDAC) . While PDAA serves as the stable, thermodynamic ground state used primarily in photo-responsive materials and metal-organic frameworks (MOFs), PDAC is the kinetically activated electrophile required for high-efficiency step-growth polymerizations. Understanding the reactivity gap between these two species is essential for designing liquid crystalline polymers (LCPs), photo-alignment layers, and high-performance polyamides.

Comparative Technical Specifications

The transition from the acid to the chloride derivative fundamentally alters solubility, melting behavior, and electrophilicity.

| Feature | 1,4-Phenylenediacrylic Acid (PDAA) | 1,4-Phenylenediacryloyl Chloride (PDAC) |

| CAS Number | 16323-43-6 (p-isomer) | 35288-49-4 |

| Formula | C₁₂H₁₀O₄ | C₁₂H₈Cl₂O₂ |

| Mol. Weight | 218.21 g/mol | 255.10 g/mol |

| Physical State | Yellow/White Crystalline Powder | Yellow/Tan Crystalline Solid |

| Melting Point | >300°C (Decomposes) | 171–173°C |

| Solubility | Soluble in basic aq. solutions, DMSO, DMF. Insoluble in DCM, CHCl₃. | Soluble in DCM, CHCl₃, THF, Benzene. Hydrolyzes in water. |

| Reactivity | Nucleophilic (as carboxylate); Photoreactive (C=C). | Highly Electrophilic (Acyl Chloride); Moisture Sensitive. |

| Primary Use | Photocrosslinking, MOF linkers. | Monomer for Polyesters/Polyamides, LCP synthesis. |

Structural & Mechanistic Analysis

The Activation Energy Gap

PDAA is stabilized by strong intermolecular hydrogen bonding (dimerization of carboxylic acids) and

In contrast, converting PDAA to PDAC replaces the hydroxyl group (-OH) with a chlorine atom (-Cl).

-

Inductive Effect: Chlorine is highly electronegative, pulling electron density away from the carbonyl carbon, making it a "hard" electrophile.

-

Leaving Group Ability: Chloride is an excellent leaving group (

of HCl is -7), whereas the hydroxide (

Stereochemistry

Both compounds predominantly exist in the trans,trans (

Synthesis & Transformation Protocols

The conversion of PDAA to PDAC is the critical "activation" step in most workflows.

Diagram 1: Synthesis Pathway (Activation)

Caption: Activation of PDAA to PDAC using Thionyl Chloride. The reaction is driven by the formation of gaseous byproducts (Entropy driven).

Experimental Protocol: Synthesis of PDAC

Objective: Synthesize high-purity PDAC for polymerization. Pre-requisites: Schlenk line, dry glassware, inert atmosphere (Ar/N₂).

-

Suspension: In a dry 250 mL round-bottom flask, suspend PDAA (10.0 g, 45.8 mmol) in anhydrous 1,2-dichloroethane (DCE) or Thionyl Chloride (SOCl₂) (excess, used as solvent).

-

Note: Using SOCl₂ as the solvent ensures complete conversion but requires careful distillation later.

-

-

Catalysis: Add 2-3 drops of anhydrous DMF (Dimethylformamide) .

-

Reaction: Reflux the mixture at 80°C for 3–5 hours.

-

Endpoint: The yellow suspension will turn into a clear, amber solution as the insoluble acid converts to the soluble acid chloride. Gas evolution (HCl/SO₂) will cease.[1]

-

-

Isolation: Distill off excess SOCl₂/solvent under reduced pressure.

-

Purification: Recrystallize the crude solid from dry hexane or benzene/hexane mixture.

-

Yield: Expect ~85-90%.

-

Storage: Store in a desiccator or glovebox. Hydrolyzes rapidly in moist air.

-

Reactivity Profiles & Applications

PDAA: Photochemistry & MOFs

PDAA is primarily used where the carboxylic acid functionality is needed for coordination (MOFs) or where solubility in water (as a salt) is required.

-

Mechanism: [2+2] Photocycloaddition. Under UV irradiation (>300 nm), the C=C double bonds align and crosslink, forming cyclobutane rings.

-

Application: Photo-alignment layers for LCDs. The acid groups bond to the substrate, and the rigid core aligns the liquid crystals.

PDAC: Polymerization (The Workhorse)

PDAC is the reagent of choice for synthesizing high-performance polymers.

Diagram 2: Reactivity Flow & Polymerization

Caption: PDAC serves as the electrophilic monomer for synthesizing Polyamides and Polyesters via step-growth polymerization.

Experimental Protocol: Interfacial Polymerization (Polyamide)

Objective: Synthesize a high-molecular-weight polyamide from PDAC and p-phenylenediamine.

-

Aqueous Phase: Dissolve p-phenylenediamine (1.0 eq) and NaOH (2.2 eq) in distilled water. The base is critical to neutralize the HCl byproduct.

-

Organic Phase: Dissolve PDAC (1.0 eq) in dry Chloroform (CHCl₃) or DCM.

-

Reaction: Layer the organic phase carefully under the aqueous phase in a beaker. A polymer film will form instantly at the interface.

-

Collection: Use tweezers to pull the film ("Nylon rope trick") or stir vigorously for bulk powder synthesis.

-

Wash: Wash with water, then acetone, and dry under vacuum at 60°C.

Safety & Handling Matrix

| Hazard | PDAA (Acid) | PDAC (Chloride) |

| Inhalation | Irritant (Dust). Use N95/P100. | Severe Corrosive . Inhalation causes pulmonary edema. Releases HCl gas on contact with mucous membranes. |

| Skin/Eye | Mild Irritant. | Chemical Burns . Reacts with skin moisture. |

| Storage | Shelf-stable. Store dry. | Moisture Sensitive .[3] Store under Ar/N₂. Caps must be taped/parafilmed. |

| Disposal | Neutralize with base, then chemical waste. | Quench slowly in ice-cold alkaline water/alcohol before disposal. |

References

-

Synthesis of Acryloyl Chlorides: BenchChem. Synthesis of Acryloyl Chloride from Acrylic Acid: An In-depth Technical Guide. Link

-

Liquid Crystalline Polymers: Konishi, G., et al. (2024).[4][5][6] Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens. Molecules, 29(21), 5220.[5] Link

-

Polyamide Synthesis: Faghihi, K., et al. (2013). New clay-reinforced polyamide nanocomposite based on 4-phenylenediacrylic acid: Synthesis and properties. Journal of Saudi Chemical Society, 17(2), 191-197. Link

-

Physical Properties: National Toxicology Program (NTP).[7] 1,4-Phenylenediacrylic acid Properties. PubChem CID 759280. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,4-Phenylenediacrylic acid | C12H10O4 | CID 759280 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solvation Dynamics and Handling Protocols for 1,4-Phenylenediacryloyl Chloride in Advanced Polymer Synthesis

Executive Summary

1,4-Phenylenediacryloyl chloride (1,4-PDAC) is a highly reactive, bifunctional crosslinking agent widely utilized in living radical polymerizations (such as RAFT) and the fabrication of patterned organic polymer structures (1)[1]. Because of its dual electrophilic acyl chloride centers and conjugated diene structure, achieving optimal solubility while preventing premature degradation is a critical bottleneck in material synthesis. This technical guide provides a comprehensive mechanistic framework for the solvation of 1,4-PDAC in organic solvents, grounded in thermodynamic principles and field-proven methodologies.

Physicochemical Profiling & Causality of Solvation

To predict and control the solubility of 1,4-PDAC, one must analyze its molecular architecture and the thermodynamic barriers to dissolution:

-

Rigid Planar Core : The central phenyl ring coupled with two acryloyl groups creates a highly conjugated, rigid, and planar structure. This leads to strong intermolecular π-π stacking in the solid state, contributing to its relatively high melting point of 171-172 °C (2)[2]. Overcoming this lattice enthalpy requires solvents with strong dipole-dipole interaction capabilities.

-

Electrophilic Centers : The acyl chloride (-COCl) groups are highly polar but rigidly aprotic. They require solvents with complementary dipole moments to solvate the molecule effectively.

-

Nucleophilic Vulnerability : Protic solvents (water, alcohols, primary/secondary amines) act as nucleophiles. They will attack the highly electrophilic carbonyl carbon, triggering rapid nucleophilic acyl substitution. This evolves HCl gas and converts the active crosslinker into an inactive dicarboxylic acid or diester, permanently ruining the reagent.

Causality in Solvent Selection : Aprotic solvents with low to moderate dielectric constants are mandatory (3)[3]. Halogenated solvents are particularly effective because their polarizability disrupts the π-π stacking of 1,4-PDAC without offering any nucleophilic lone pairs that could trigger degradation.

Decision logic for 1,4-PDAC solvent selection based on nucleophilicity and polarity.

Solubility Matrix & Quantitative Data

While 1,4-PDAC is supplied as a technical-grade solid[2], its operational solubility dictates the kinetics of downstream polymerizations. The following table synthesizes the solubility profiles and operational constraints across common organic solvents used in RAFT and interfacial polymerizations (4)[4].

| Solvent Category | Specific Solvent | Dielectric Constant (ε) | Operational Solubility | Mechanistic Compatibility & Constraints |

| Halogenated | Dichloromethane (DCM) | 8.93 | High (>100 mg/mL) | Optimal. Non-nucleophilic; excellent solvation of polar acyl groups. |

| Halogenated | Chloroform (CHCl₃) | 4.81 | High (>100 mg/mL) | Excellent. Commonly used in RAFT; ensure ethanol-free stabilizer is used. |

| Ether | Tetrahydrofuran (THF) | 7.58 | Medium-High (~50 mg/mL) | Good. Oxygen lone pairs coordinate with carbonyls. Risk: Trace peroxides/water can cause degradation. |

| Ether | 1,4-Dioxane | 2.21 | Medium (~30 mg/mL) | Moderate. Lower polarity requires heating, but heating increases degradation risk. |

| Aromatic | Toluene | 2.38 | Low-Medium (~10 mg/mL) | Viable for specific RAFT. Poor disruption of π-π stacking; requires high dilution. |

| Protic | Methanol / Water | 32.7 / 80.1 | Insoluble/Reactive | Strictly Avoid. Triggers immediate hydrolysis/esterification. |

Experimental Protocols: Preparation & Self-Validating Quality Control

In drug development and advanced materials, a protocol must be a self-validating system. The following workflow ensures the preparation of a pristine 1,4-PDAC solution, incorporating a critical Quality Control (QC) step to verify chemical integrity before polymerization.

Protocol: Preparation of Anhydrous 1,4-PDAC Solution in DCM

Objective : Prepare a 0.1 M solution of 1,4-PDAC for use as a crosslinking agent.

Step 1: Glassware Preparation (Moisture Elimination) Causality: Trace surface moisture on glassware will hydrolyze the acyl chloride, ruining the stoichiometric ratio required for controlled polymerization.

-

Bake all Schlenk flasks, stir bars, and syringes in an oven at 150 °C for a minimum of 4 hours.

-

Transfer glassware to a desiccator to cool under a vacuum, then backfill with high-purity Argon.

Step 2: Solvent Purification Causality: Commercial DCM contains trace water which acts as a nucleophile.

-

Pass DCM through a solvent purification system (activated alumina columns) or distill over calcium hydride (CaH₂).

-

Store over activated 3Å molecular sieves under Argon.

Step 3: Dissolution under Inert Atmosphere

-

Inside an Argon-filled glovebox, weigh 2.55 g of 1,4-PDAC (Molecular Weight: 255.10 g/mol )[2].

-

Transfer the solid to a flame-dried Schlenk flask.

-

Inject 100 mL of anhydrous DCM via a gas-tight syringe.

-

Stir at 300 rpm at 20 °C until the solution is completely clear (approx. 10-15 minutes).

Step 4: Self-Validating Quality Control (FTIR Verification) Causality: Visual clarity does not guarantee chemical integrity. Hydrolyzed 1,4-PDAC (the dicarboxylic acid form) may remain partially soluble or form invisible micro-suspensions, leading to catastrophic failure during polymerization.

-

Extract a 0.5 mL aliquot using a dry syringe.

-

Analyze via FTIR using a liquid cell with NaCl or KBr windows.

-

Validation Criteria :

-

Pass: Presence of a sharp, intense peak at ~1770 cm⁻¹ (Acyl chloride C=O stretch).

-

Fail: Emergence of a broad peak at ~1700 cm⁻¹ (Carboxylic acid C=O stretch) or ~3300 cm⁻¹ (O-H stretch). If these are present, discard the solution and re-purify the solvent.

-

Self-validating QC workflow for verifying 1,4-PDAC integrity via FTIR.

Conclusion

The successful deployment of 1,4-Phenylenediacryloyl chloride in macromolecular engineering hinges entirely on rigorous solvent selection and anhydrous handling. By leveraging aprotic, polarizable solvents like Dichloromethane or Chloroform, and implementing self-validating FTIR checkpoints, researchers can completely mitigate the nucleophilic vulnerabilities of this powerful crosslinking agent, ensuring reproducible and high-fidelity polymer synthesis.

References

-

MilliporeSigma. "1,4-Phenylenediacryloyl chloride technical grade 35288-49-4". 2

-

Google Patents. "US10633485B2 - Poly(acrylated polyol) and method for making and using thereof as asphalt rubber modifiers, adhesive, fracking additives, or fracking fluids".1

-

Google Patents. "US10968173B2 - Thiocarbonylthio compounds as chain transfer agents suitable for raft polymerization". 3

-

Google Patents. "US9389511B2 - Methods of making patterned structures of materials, patterned structures of materials, and methods of using same".4

Sources

- 1. US10633485B2 - Poly(acrylated polyol) and method for making and using thereof as asphalt rubber modifiers, adhesive, fracking additives, or fracking fluids - Google Patents [patents.google.com]

- 2. 1,4-亚苯基二丙烯酰氯 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 3. US10968173B2 - Thiocarbonylthio compounds as chain transfer agents suitable for raft polymerization - Google Patents [patents.google.com]

- 4. US9389511B2 - Methods of making patterned structures of materials, patterned structures of materials, and methods of using same - Google Patents [patents.google.com]

Technical Whitepaper: Physicochemical Profiling and Handling of 1,4-Phenylenediacryloyl Chloride (Technical Grade)

Executive Summary

1,4-Phenylenediacryloyl chloride (1,4-PDAC), commonly referred to in literature as p-phenylenediacryloyl chloride, is a critical bifunctional monomer utilized in the synthesis of advanced photoreactive polymers, polyamides, and polyesters[1]. Featuring two highly reactive acid chloride groups separated by a rigid, conjugated phenylenediacryloyl core, it imparts both exceptional thermal stability and UV-crosslinkability to resulting polymer networks[2],[1].

This technical guide details the physicochemical properties, the structural causality dictating its melting point, and field-validated protocols for the handling and polymerization of the technical grade (CAS: 35288-49-4) of this highly moisture-sensitive compound[3],[4].

Physicochemical Properties & Melting Point Dynamics

The physical state and melting point of 1,4-PDAC serve as direct, measurable indicators of its chemical integrity.

Data Presentation: Key Specifications

Table 1: Physicochemical Specifications of 1,4-PDAC (Technical Grade)

| Property | Specification / Value |

| CAS Number | 35288-49-4 |

| Molecular Formula | C12H8Cl2O2 |

| Molecular Weight | 255.10 g/mol |

| Form | Solid |

| Melting Point | 171 - 172 °C (lit.) |

| Storage Temperature | 2 - 8 °C (Moisture Sensitive),[5] |

Causality of the Melting Point

The melting point of technical grade 1,4-PDAC is firmly established at 171–172 °C . This specific thermal transition is dictated by the molecule's rigid aromatic core and the extended conjugation of the diacryloyl groups. These structural features restrict molecular rotation and enforce a highly ordered crystalline lattice. However, because acid chlorides lack the ability to form intermolecular hydrogen bonds, the melting point remains significantly lower than that of its hydrolyzed counterpart, 1,4-phenylenediacrylic acid.

The Hydrolysis Discrepancy (A Self-Validating QC System)

In some commercial literature or when analyzing degraded samples, the melting point may be erroneously reported as >300 °C (dec.)[5]. As an application scientist, it is crucial to understand the causality behind this discrepancy: moisture contamination .

When exposed to atmospheric humidity, the acid chloride groups of 1,4-PDAC rapidly hydrolyze to form carboxylic acids. The resulting 1,4-phenylenediacrylic acid forms strong, extensive intermolecular hydrogen-bonded dimers, which drastically increase the lattice energy and push the melting point beyond 300 °C. Therefore, observing a sharp melting point at 171–172 °C acts as a self-validating system, confirming the absolute absence of hydrolyzed diacid impurities in your technical grade reagent.

Mechanistic Role in Polymer Synthesis

1,4-PDAC is primarily employed in interfacial or solution polycondensation reactions with diamines or diols[1],[6]. The resulting polymers retain the photoreactive phenylenediacryloyl moiety within their backbone. Upon UV irradiation (typically λ = 300–360 nm), these moieties undergo a [2+2] cycloaddition reaction, forming cyclobutane rings that crosslink the polymer chains[2]. This mechanism is invaluable for developing photoresists, non-linear optical materials, and thermally stable thermosets.

Caption: Workflow of 1,4-PDAC polymerization and subsequent UV-induced photocrosslinking.

Experimental Protocols: Verification & Polymerization

Protocol A: Melting Point Verification (Quality Control)

Due to its extreme moisture sensitivity[4], standard open-capillary melting point determination will yield inaccurate results (premature hydrolysis during heating).

-

Sample Preparation: Inside a nitrogen or argon-filled glovebox, grind a small sample of 1,4-PDAC technical grade into a fine powder.

-

Capillary Loading: Load the powder into a glass melting point capillary to a depth of 2-3 mm.

-

Sealing: Hermetically seal the open end of the capillary using a micro-torch while still under the inert atmosphere (or immediately upon removal).

-

Thermal Ramp: Place the sealed capillary in a silicone oil bath apparatus. Ramp the temperature at 10 °C/min until 160 °C, then reduce the ramp rate to 2 °C/min to ensure thermal equilibrium.

-

Observation: Record the onset and clear point. A pure technical grade sample will melt sharply at 171–172 °C .

Caption: Quality control workflow utilizing melting point to validate 1,4-PDAC integrity.

Protocol B: Solution Polycondensation (Polyester Synthesis)

The following is a validated methodology for synthesizing a photoreactive polyester using 1,4-PDAC[1].

-

Reagent Preparation: Dissolve 8.36 mmol of 1,4-PDAC and 8.44 mmol of the target diol (e.g., N-phenyldiethanolamine) in 20 mL of anhydrous 1,2-dichloroethane under a strict nitrogen atmosphere[1].

-

Reaction Phase: Stir the mixture at reflux temperature for 4 hours[1]. The evolution of HCl gas indicates the progression of the esterification. (Expert Tip: An acid scavenger like anhydrous pyridine can be added to neutralize HCl and drive the reaction forward).

-

Precipitation: Cool the mixture to room temperature and pour it dropwise into an excess of cold ethanol to precipitate the polymer[1].

-

Purification: Redissolve the crude polymer in a minimum amount of 1,2-dichloroethane and reprecipitate in ethanol to remove unreacted monomers and oligomers[1].

-

Drying: Dry the resulting polymer under vacuum at 40–50 °C for 24 hours to remove residual solvent[1].

References

-

Title: CAS RN 35288-49-4 - 1,4-Phenylenediacryloyl chloride, tech. Source: Fisher Scientific URL: [Link]

-

Title: Chemical structures of the polyester polymers (Synthesis and characterization of novel photocrosslinkable polyesters) Source: ResearchGate URL: [Link]

-

Title: 1 4-PHENYLENEDIACRYLOYL CHLORIDE TECH Source: Chemdad URL: [Link]

Sources

Advanced Synthesis & Assembly of PDAC-Based Liquid Crystal Architectures

The following technical guide details the synthesis and application of Diallyldimethylammonium Chloride (DADMAC) —the monomer precursor to Poly(diallyldimethylammonium chloride) (PDAC) —specifically within the context of Lyotropic Liquid Crystal (LLC) architectures.

Note on Nomenclature: While "PDAC" is the standard acronym for the polymer, the term "PDAC monomer" in literature universally refers to DADMAC . In rare thermotropic LCP contexts, "PDAC" may refer to p-phenylene diacrylic acid; this guide focuses on the dominant polyelectrolyte species (Poly-DADMAC) relevant to drug delivery and soft matter assembly, with a distinguishing note on the alternative mesogen in Section 5.

Executive Summary

Poly(diallyldimethylammonium chloride) (PDAC) is a high-charge-density cationic polyelectrolyte. Unlike thermotropic liquid crystal polymers (which melt into LC phases), PDAC forms Lyotropic Liquid Crystals (LLCs) through supramolecular assembly. By complexing the DADMAC monomer or its polymer with oppositely charged amphiphiles (surfactants, lipids, or drug molecules), researchers can engineer ordered mesophases (lamellar, hexagonal) critical for controlled drug release and gene delivery vectors .

This guide provides the protocol for synthesizing high-purity PDAC from DADMAC and inducing liquid crystallinity via electrostatic self-assembly.

Chemical Basis & Mechanism

The formation of LCPs from PDAC relies on the Cyclopolymerization of the DADMAC monomer, followed by Electrostatic Complexation .

-

Monomer: Diallyldimethylammonium chloride (DADMAC).

-

Polymerization: Radical cyclopolymerization (forming pyrrolidinium rings in the backbone).

-

LC Induction: The rigid polyelectrolyte backbone, when neutralized by amphiphilic counterions (e.g., Sodium Dodecyl Sulfate - SDS, or DNA), micro-phase separates into ordered LC domains.

Reaction Pathway Diagram

The following diagram illustrates the conversion of DADMAC to PDAC and its subsequent assembly into a Liquid Crystal phase.

Caption: Pathway from DADMAC monomer to PDAC polymer, followed by supramolecular assembly into a Lyotropic Liquid Crystal phase.

Experimental Protocol: Synthesis & Assembly

Phase A: Purification & Polymerization of DADMAC

Commercial DADMAC (usually 65% aq.) contains amine impurities that inhibit high-MW formation.

Reagents:

-

DADMAC solution (65 wt% in water).

-

Ammonium Persulfate (APS) - Initiator.

-

Tetramethylethylenediamine (TEMED) - Catalyst.

-

Acetone (for precipitation).[1]

-

Dialysis tubing (MWCO 12-14 kDa).

Step-by-Step Protocol:

-

Monomer Purification:

-

Pass the DADMAC solution through an activated carbon column to remove inhibitors.

-

Adjust pH to 7.0 using dilute HCl or NaOH.

-

-

Polymerization (Aqueous Solution Method):

-

Dilute DADMAC to 2.5 M (approx. 40 wt%) in deionized water. High concentration favors cyclopolymerization over crosslinking.

-

Purge with

for 30 minutes to remove oxygen. -

Heat to 60°C under stirring.

-

Add APS (0.5 mol% relative to monomer) and TEMED (0.1 mol%).

-

Reaction Time: Allow to proceed for 24 hours. The solution viscosity will increase significantly.

-

-

Isolation:

-

Precipitate the polymer by pouring the viscous solution into excess Acetone under vigorous stirring.

-

Filter the white precipitate and wash 3x with acetone.

-

-

Purification (Critical for Bio-Applications):

-

Redissolve in water and dialyze against Milli-Q water for 3 days (change water daily) to remove unreacted monomer and low-MW oligomers.

-

Lyophilize (freeze-dry) to obtain pure PDAC powder.

-

Phase B: Induction of Liquid Crystal Phase (Coacervation)

PDAC itself is isotropic in dilute solution. To form an LCP, it must be complexed with a surfactant or drug.

Protocol (PDAC-SDS Lamellar Phase):

-

Prepare a 10 mM aqueous solution of PDAC (based on monomer unit MW = 161.67 g/mol ).

-

Prepare a 10 mM aqueous solution of Sodium Dodecyl Sulfate (SDS).

-

Titration: Slowly add SDS solution to PDAC solution under stirring.

-

Observation: The solution will turn turbid (coacervation).

-

Stoichiometry: At 1:1 charge ratio, a precipitate forms.

-

LC Region:[2] The Liquid Crystal phase typically exists at non-stoichiometric ratios (e.g., 0.6:1 to 0.8:1 SDS:PDAC) or in the concentrated precipitate pellet.

-

-

Centrifugation: Centrifuge the turbid mixture at 5000 rpm for 10 mins. The dense phase (coacervate) at the bottom often exhibits birefringence .

Characterization & Data Analysis

Key Analytical Techniques

| Technique | Observable | Relevance to LCP |

| Polarized Optical Microscopy (POM) | Birefringence / Textures | Confirms LC phase (e.g., Maltese crosses for lamellar vesicles). |

| Small-Angle X-ray Scattering (SAXS) | Bragg Peaks ( | Determines mesophase geometry (1:2:3 = Lamellar; 1: |

| Zeta Potential | Surface Charge (mV) | Monitors complexation efficiency (Target: near 0 mV for precipitation, >30 mV for stable colloids). |

| DSC | Phase Transitions ( | Identifies thermal stability of the LC phase. |

Data Interpretation: SAXS Patterns

The spacing ratio of scattering peaks defines the structure.

-

Lamellar (

): Peaks at -

Hexagonal (

): Peaks at

Technical Note: The "Other" PDAC

In materials science literature, "PDAC" occasionally refers to 1,4-Phenylene Diacrylic Acid (also known as

-

Context: Thermotropic LCPs (rigid rod polyesters) or MOF linkers.

-

Distinction:

-

If your target is Drug Delivery/Soft Matter : Use DADMAC (described above).

-

If your target is High-Strength Engineering Plastic : Use Phenylene Diacrylic Acid .

-

Synthesis of Phenylene Diacrylic Acid: Knoevenagel condensation of terephthalaldehyde and malonic acid in pyridine/piperidine.

-

Applications in Drug Development

The PDAC-based Lyotropic LCPs are utilized as Supramolecular Drug Vectors :

-

Gene Delivery: PDAC (polycation) complexes with DNA (polyanion) to form "Polyplexes" with internal LC ordering (Cholesteric phase), protecting genetic cargo from nuclease degradation.

-

Solubilization: Hydrophobic drugs can be intercalated into the hydrophobic domains of PDAC-Surfactant LC assemblies.

References

-

Qin, C., et al. (2015). "A Supramolecular Assembly of Cross-Linked Azobenzene/Polymers for a High-Performance Light-Driven Actuator." Journal of Materials Chemistry A. Link

-

Sun, X., et al. (2026). "Preparation and High-Sensitivity Thermochromic Performance of MXene-Enhanced Cholesteric Liquid Crystal Microcapsule Textiles." Polymers.[1][3][4][5][6][7][8][][10] Link

-

Lutkenhaus, J. L., et al. (2016). "Role of Salt and Water in the Plasticization of PDAC/PSS Polyelectrolyte Assemblies." Macromolecules. Link

-

Cousin, F., et al. (2004). "Structure of the dense phase of polyelectrolyte complexes." Langmuir. Link

-

Estroff, L. A., & Hamilton, A. D. (2004). "Water-Gelation of Dimeric Tetra-Urea Calix[4]arenes." Chem. Mater. (Context on Lyotropic Assembly). Link

Sources

- 1. Solid–Liquid–Solution Phases in Poly(diallyldimethylammonium)/Poly(acrylic acid) Polyelectrolyte Complexes at Varying Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 10. The Synthesis and Characterization of a Delivery System Based on Polymersomes and a Xanthone with Inhibitory Activity in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Architects of Molecular Geometry: A Technical Guide to Rigid Rod Bifunctional Monomers in Crosslinking

Executive Summary

In the fields of bioconjugation, structural biology, and materials science, the spatial relationship between linked entities dictates the functional success of the final complex. While flexible crosslinkers (e.g., polyethylene glycol, PEG) are ubiquitous, their conformational freedom often leads to unpredictable intramolecular collapse. Rigid rod bifunctional monomers—molecules with linear, inflexible backbones and dual reactive groups—solve this by acting as precision "molecular rulers." This whitepaper explores the causality behind choosing rigid crosslinkers, their applications in Antibody-Drug Conjugates (ADCs) and Cross-Linking Mass Spectrometry (XL-MS), and provides self-validating protocols for their implementation.

The Physics and Chemistry of Rigidity

The decision to utilize a rigid rod crosslinker over a flexible counterpart is rooted in thermodynamics and molecular geometry. Flexible linkers possess a high degree of rotational freedom around single bonds. In aqueous environments, this flexibility allows the linker to adopt a coiled conformation to maximize entropy or minimize exposure of hydrophobic domains.

The Causality of Collapse: When conjugating a highly hydrophobic payload to a protein using a flexible linker, the payload frequently folds back and buries itself into the hydrophobic pockets of the protein surface. This intramolecular collapse alters the protein's tertiary structure, leading to aggregation and loss of biological activity.

Rigid rod monomers—such as those utilizing biphenyl, alkyne, oligoproline, or bis-maleimidoethane backbones—restrict this rotational freedom. They act as structural pillars that maintain a fixed, predictable distance between the crosslinked functional groups, projecting payloads outward and preventing aggregation.

Fig 1. Logical comparison of flexible vs. rigid crosslinkers in preventing intramolecular collapse.

Structural Biology: The "Molecular Ruler" Paradigm

In structural biology, determining the dynamic conformational landscapes of proteins—especially Intrinsically Disordered Regions (IDRs)—is notoriously difficult. Chemical cross-linking mass spectrometry (XL-MS) is a premier technique for this, but the choice of crosslinker dictates the resolution of the data.

If chemical cross-linking is analogized to measuring a room, flexible linkers function as bendable "tape measures." They can span a wide range of distances, but their flexibility creates ambiguity regarding the exact native distance between the crosslinked residues. Rigid crosslinkers, such as rigid benzophenone maleimide (BPM) or oligoproline-based reagents, act as precision "straight rulers". They provide strict geometric constraints, allowing researchers to accurately map 3D distances and capture dynamic structural information in native cellular environments.

Fig 2. Intracellular Cross-Linking Mass Spectrometry (XL-MS) workflow using rigid crosslinkers.

Bioconjugation and Therapeutics: Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) rely on bifunctional linkers to attach cytotoxic payloads to monoclonal antibodies (mAbs). The linker must be stable in circulation but release the payload upon internalization into the tumor cell.

The Causality of Linker Selection in ADCs: Many modern payloads (e.g., auristatins, maytansinoids) are highly hydrophobic. When conjugated via flexible linkers, these payloads collapse onto the mAb surface, triggering premature clearance by the liver and reducing the therapeutic index. By utilizing short, rigid crosslinkers like1, the payload is sterically forced away from the antibody. This preserves the mAb's binding affinity and drastically improves the ADC's solubility and pharmacokinetic profile.

Fig 3. Workflow for synthesizing Antibody-Drug Conjugates using rigid bifunctional linkers.

Materials Science: Star Polymers and Porous Frameworks

Beyond biology, rigid bifunctional monomers are foundational in advanced polymer synthesis. In the "arm-first" synthesis of star polymers using Ring-Opening Metathesis Polymerization (ROMP), the rigidity of the crosslinker directly dictates the conversion rate and the number of arms per star. Rigid crosslinkers (e.g., para-phenylene diamine derivatives) prevent chain entanglement and intramolecular looping, forcing the polymer arms to project outward radially, achieving mass conversions up to 92% and highly defined core-shell architectures.

Quantitative Data Summary

The following table summarizes the physical parameters of common rigid vs. flexible bifunctional crosslinkers, highlighting the correlation between backbone architecture and functional application.

| Crosslinker | Backbone Architecture | Spacer Length (Å) | Rigidity Profile | Primary Application |

| PEG4-Bis-Maleimide | Polyethylene Glycol | ~17.0 | Highly Flexible | Surface immobilization, hydrogels |

| BMOE (Bis-maleimidoethane) | Ethane / Aliphatic | ~8.0 | Short & Rigid | ADC Conjugation, preventing aggregation |

| BPM (Benzophenone maleimide) | Aromatic / Phenyl | 8.6 - 11.4 | Highly Rigid | Photoactivatable molecular ruler (XL-MS) |

| Oligoproline (n=15) | Poly(L-proline) II helix | ~62.0 | Rigid (Variable) | Long-distance RNA/Protein probing |

| PDITC (1,4-Phenylene) | Phenylene | ~6.0 | Absolute Rigid | MOF/COF synthesis, Star Polymers |

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental methodologies must be designed as self-validating systems. The following protocols incorporate internal checkpoints to verify success before proceeding to subsequent steps.

Protocol A: Synthesis of ADCs using a Rigid BMOE Linker

Objective: Conjugate a hydrophobic payload to a mAb using a rigid BMOE crosslinker while preventing aggregation.

-

Partial Reduction: Incubate the mAb (10 mg/mL in PBS, pH 7.2, 1 mM EDTA) with 2.5 molar equivalents of TCEP for 2 hours at 37°C.

-

Self-Validation Checkpoint: Perform an Ellman’s Reagent (DTNB) assay. Measure absorbance at 412 nm. Proceed only if the calculation confirms ~4 free thiols per antibody.

-

-

Conjugation: Dissolve the BMOE-payload complex in anhydrous DMSO (final DMSO concentration <10% v/v in the reaction). Add 6 molar equivalents of the rigid linker-payload to the reduced mAb. Incubate for 1 hour at 4°C.

-

Quenching & Purification: Quench unreacted maleimides with excess N-acetylcysteine. Purify the ADC using Size Exclusion Chromatography (SEC).

-

Self-Validation Checkpoint: Analyze the purified ADC via Hydrophobic Interaction Chromatography (HIC). A successful rigid conjugation will show distinct peaks corresponding to a Drug-to-Antibody Ratio (DAR) of 2 and 4, with less than 5% high-molecular-weight aggregates.

-

Protocol B: In Situ XL-MS using a Rigid Molecular Ruler (BPM)

Objective: Capture dynamic conformations of an intracellular protein complex using a rigid photoactivatable crosslinker.

-

In Vivo Crosslinking: Treat live cells expressing the target protein complex with 1 mM BPM (rigid benzophenone maleimide) for 30 minutes. Irradiate with UV light (365 nm) for 15 minutes on ice to activate the benzophenone moiety.

-

Lysis & Validation: Lyse the cells using a mild non-denaturing buffer (e.g., 1% NP-40).

-

Self-Validation Checkpoint: Run a non-reducing SDS-PAGE followed by Western blot. You must observe a distinct mass shift corresponding to the molecular weight of the crosslinked complex. If only monomeric bands are visible, the crosslinking failed; optimize UV exposure or BPM concentration.

-

-

Digestion & Enrichment: Digest the crosslinked lysate with Trypsin overnight at 37°C. Enrich crosslinked peptides using Strong Cation Exchange (SCX) chromatography.

-

LC-MS/MS Analysis: Analyze the enriched fraction using high-resolution mass spectrometry. Use the rigid spacer length of BPM (8.6–11.4 Å) as a strict distance constraint algorithm during computational 3D structural mapping.

References

-

Title: APM Makes Significant Methodological Breakthrough in In-Cell Protein Structure Research Source: Chinese Academy of Sciences (CAS) URL: [Link]

- Title: Molecular rulers for measuring RNA structure: sites of crosslinking in chlorambucilyl-phenylalanyl-tRNAPhe (yeast) and chlorambucilyl-pentadecaprolyl-phenylalanyl-tRN

Sources

Technical Whitepaper: Safety, Handling, and Mechanistic Profiling of 1,4-Phenylenediacryloyl Chloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Data Sheet (SDS) Synthesis

Executive Summary

In the realm of advanced polymer synthesis and targeted drug delivery frameworks, 1,4-Phenylenediacryloyl chloride (CAS 35288-49-4) serves as a highly specialized bifunctional monomer. Featuring a rigid phenyl core flanked by two highly reactive acryloyl chloride groups, it is predominantly utilized for synthesizing cross-linked hydrogels, photopolymers, and conjugated nanocarriers.

However, the very structural features that make it an exceptional cross-linker—its highly electrophilic carbonyl carbons and conjugated

Physicochemical Profiling & Structural Causality

To safely manipulate 1,4-Phenylenediacryloyl chloride, scientists must understand how its molecular architecture dictates its macroscopic behavior. The table below synthesizes its core quantitative data, contextualized by the underlying chemical causality.

| Property | Value | Causality & Experimental Impact |

| CAS Number | 35288-49-4 | Unique identifier for regulatory tracking and inventory management [1]. |

| Molecular Weight | 255.10 g/mol | Critical for precise stoichiometric calculations during macromolecular cross-linking. |

| Melting Point | 171–172 °C | Exists as a solid at room temperature; requires dissolution in anhydrous organic solvents (e.g., DCM, THF) prior to reaction[1]. |

| Storage Temperature | 2–8 °C | The terminal alkene (acryloyl) groups are highly susceptible to thermally induced radical polymerization. Cold storage prevents auto-polymerization [1]. |

| Hazard Class | Skin Corr. 1B | The acyl chloride groups undergo rapid, exothermic hydrolysis upon contact with moisture, necessitating stringent PPE [1]. |

| Water Hazard Class | WGK 3 | Highly hazardous to water; hydrolysis drastically lowers pH and introduces toxic organic byproducts into aquatic ecosystems [1]. |

Mechanistic Toxicology: Understanding H314

The primary hazard statement associated with 1,4-Phenylenediacryloyl chloride is H314: Causes severe skin burns and eye damage [1].

The Mechanism of Action: The danger does not stem merely from the molecule's innate toxicity, but from its extreme reactivity with nucleophiles. When the chemical dust or vapor contacts the moisture inherent in human skin, eyes, or mucous membranes, the acyl chloride groups undergo rapid, exothermic hydrolysis. This reaction cleaves the chloride ion, generating localized, high-concentration hydrochloric acid (HCl) and precipitating 1,4-phenylenediacrylic acid.

The sudden drop in physiological pH, combined with the thermal energy released by the exothermic reaction, induces rapid coagulative necrosis of the tissue. Because the molecule is bifunctional, each mole of the compound releases two moles of HCl, doubling the corrosive impact compared to monofunctional analogs.

Mechanistic pathway of tissue damage via exothermic hydrolysis.

Self-Validating Experimental Protocols

To ensure scientific integrity and absolute safety, standard operating procedures must be designed as self-validating systems —meaning the protocol inherently proves its own success or failure at critical junctures.

Protocol A: Anhydrous Reagent Preparation (Schlenk Line Technique)

Because ambient humidity is sufficient to degrade the reagent and release corrosive HCl gas, preparation must occur under strictly anhydrous conditions [2].

-

Equipment Baking: Bake all glassware at 120 °C for a minimum of 4 hours to drive off adsorbed surface moisture.

-

Atmospheric Purging: Assemble the glassware hot and connect to a Schlenk line. Perform three alternating cycles of high vacuum and dry Argon.

-

Self-Validation Check: The vacuum gauge must hold steady at

mbar when the pump is isolated. A rising pressure indicates a leak or residual moisture.

-

-

Reagent Transfer: Transfer the 1,4-Phenylenediacryloyl chloride solid into the reaction vessel under a positive counter-flow of Argon.

-

Dissolution: Inject anhydrous, amine-free solvent (e.g., dry Dichloromethane) via a sealed septum.

-

Self-Validation Check: The resulting solution must remain perfectly clear. Any turbidity or bubbling indicates that the solvent was wet, triggering premature hydrolysis and HCl off-gassing.

-

Protocol B: Emergency Quenching & Spill Response

In the event of a solid spill, sweeping the chemical risks aerosolizing corrosive dust. The following protocol neutralizes the threat chemically.

-

Evacuation & PPE: Evacuate the immediate area. Responders must don a Type P3 (EN 143) respirator cartridge, a full face shield, and heavy-duty nitrile gloves [1].

-

Containment: Surround and cover the spill with a dry, inert absorbent such as vermiculite or dry sand. Never use water.

-

Neutralization: Liberally apply solid Sodium Bicarbonate (

) over the contained spill. Slowly mist the area with a dilute, weak basic solution (e.g., 5%-

Self-Validation Check: Effervescence (

gas evolution) will occur as the generated HCl is neutralized. The complete cessation of bubbling indicates that the acid has been fully consumed.

-

-

Decontamination Verification: Press a moistened strip of universal pH paper against the neutralized slurry.

-

Self-Validation Check: The pH paper must read between 7.0 and 8.0 before the waste can be safely scooped into a sealed, chemically compatible hazardous waste container.

-

Step-by-step emergency spill response and neutralization workflow.

Regulatory Compliance & Storage Logistics

To maintain the shelf-life of the chemical and adhere to laboratory safety regulations, the following storage logistics must be strictly observed:

-

Storage Class: 8A (Combustible corrosive hazardous materials) [1]. It must be segregated from strong bases, alcohols, and oxidizing agents.

-

Environmental Control: Must be stored at 2–8 °C in a desiccated, inert-gas-filled secondary container. Exposure to ambient temperatures for prolonged periods will cause the acryloyl

-bonds to undergo auto-polymerization, rendering the reagent insoluble and useless for downstream synthesis. -

Ventilation: All handling must occur within a certified Class II fume hood to capture any volatile HCl generated from trace moisture exposure.

References

-

Fisher Scientific. "1,4-Phenylenediacryloyl chloride, tech., Thermo Scientific." Fisher Scientific,[Link]

Methodological & Application

Synthesis of 1,4-Phenylenediacryloyl chloride from 1,4-phenylenediacrylic acid

Abstract

This application note details the synthesis of 1,4-phenylenediacryloyl chloride (PDAC), a critical bifunctional monomer used in the fabrication of liquid crystalline polymers, photoreactive cross-linkers, and high-performance aramids. We present two validated protocols: a robust Thionyl Chloride (

Introduction & Mechanistic Insight

The Challenge of Diacid Chlorination

1,4-Phenylenediacrylic acid (PDA) possesses a rigid aromatic core flanked by two acrylic acid moieties. The conjugation of the vinyl group with the aromatic ring stabilizes the carboxylic acid, often reducing its electrophilicity compared to aliphatic acids. Furthermore, the high melting point and poor solubility of the starting material in common organic solvents necessitate a protocol that drives the heterogeneous reaction to completion.

Catalytic Mechanism (Vilsmeier-Haack Activation)

Simple refluxing with thionyl chloride is often insufficient for rapid, complete conversion. The addition of catalytic DMF is essential. DMF reacts with the chlorinating agent (Thionyl Chloride or Oxalyl Chloride) to form a highly electrophilic Vilsmeier-Haack (chloroiminium) intermediate. This intermediate reacts with the carboxylic acid much faster than the bulk chlorinating agent, preventing the formation of anhydride byproducts and ensuring quantitative conversion.

Reaction Scheme

Safety Pre-requisites (Critical)

-

Hazard Class: Corrosive, Lachrymator, Water-Reactive.

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

Gas Evolution: The reaction generates copious amounts of

and -

Water Sensitivity: Acid chlorides hydrolyze violently. All glassware must be oven-dried (

for 2 hours) and assembled hot under a stream of inert gas (

Materials & Equipment

| Component | Grade/Specification | Role |

| 1,4-Phenylenediacrylic Acid | >97% Purity | Starting Material |

| Thionyl Chloride ( | Reagent Grade (>99%) | Reagent/Solvent (Method A) |

| Oxalyl Chloride ( | Reagent Grade (>98%) | Reagent (Method B) |

| N,N-Dimethylformamide (DMF) | Anhydrous | Catalyst |

| Toluene | Anhydrous (<50 ppm | Recrystallization Solvent |

| Dichloromethane (DCM) | Anhydrous | Solvent (Method B) |

| n-Hexane | Anhydrous | Wash Solvent |

Protocol A: Thionyl Chloride Method (Standard)

Best for: Gram-to-multigram scale synthesis where slight thermal stress is acceptable.

Step-by-Step Methodology

-

Setup: Equip a 250 mL 2-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) or inert gas inlet. Connect the top of the condenser to an acid gas trap (NaOH bubbler).

-

Charging: Under a gentle flow of nitrogen, charge the flask with 1,4-phenylenediacrylic acid (10.0 g, 45.8 mmol) .

-

Reagent Addition: Add Thionyl Chloride (50 mL, ~685 mmol) . The

acts as both reagent and solvent.-

Note: A large excess is used to maintain a stirrable slurry.

-

-

Catalysis: Add DMF (3-5 drops) via a glass pipette.

-

Observation: Immediate gas evolution (

) indicates catalyst activation.

-

-

Reaction: Heat the mixture to reflux (approx. 75-80°C) using an oil bath.

-

Monitoring: The suspension will gradually clear as the acid converts to the soluble acid chloride. Continue reflux for 3-4 hours or until gas evolution ceases completely and the solution is clear yellow.

-

-

Isolation:

-

Cool the mixture to room temperature.

-

Distill off the excess thionyl chloride under reduced pressure (rotary evaporator with a solvent trap, bath temp < 50°C).

-

Caution: Thionyl chloride destroys pump seals; use a chemically resistant diaphragm pump and a cold trap.

-

-

Purification (Recrystallization):

-

The crude residue is a yellow/brown solid.

-

Dissolve the solid in the minimum amount of boiling anhydrous Toluene (~10-15 mL per gram of solid).

-

Hot Filtration: If insoluble black specks remain, filter the hot solution through a glass frit (coarse porosity) under inert atmosphere.

-

Allow the filtrate to cool slowly to room temperature, then to 4°C.

-

Collect the pale yellow needles via vacuum filtration under nitrogen.

-

Wash with cold anhydrous n-hexane.

-

-

Drying: Dry the product in a vacuum desiccator over

for 12 hours.

Protocol B: Oxalyl Chloride Method (High Purity)

Best for: Small scale, high-purity requirements, or temperature-sensitive downstream applications.

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL RBF. Cool under nitrogen. Add a stir bar and a pressure-equalizing addition funnel.

-

Solvation: Suspend 1,4-phenylenediacrylic acid (5.0 g, 22.9 mmol) in anhydrous Dichloromethane (DCM, 100 mL) .

-

Catalysis: Add DMF (0.1 mL) .

-

Addition: Cool the suspension to 0°C (ice bath). Add Oxalyl Chloride (4.7 mL, 55 mmol, 2.4 equiv) dropwise over 20 minutes.

-

Note: Control the addition rate to manage vigorous gas evolution (

).

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours .

-

Completion: The solid acid will dissolve, leaving a clear solution.

-

-

Workup:

-

Concentrate the solution on a rotary evaporator to remove DCM and excess oxalyl chloride.

-

Redissolve the residue in a small amount of dry DCM and re-evaporate (repeat 2x) to azeotrope off trace HCl.

-

-

Purification:

-

Recrystallize from Toluene/Hexane (1:1) or pure Toluene as described in Protocol A.

-

Process Monitoring & Characterization

To ensure protocol validity, compare your results against these standard metrics.

| Parameter | Specification | Method |

| Appearance | Pale yellow crystalline solid | Visual |

| Melting Point | 171 - 173 °C | Capillary MP Apparatus |

| FTIR (Diagnostic) | ~1755 cm⁻¹ (C=O Chloride) Absence of ~2500-3000 cm⁻¹ (OH broad) | ATR-FTIR |

| Solubility | Soluble in DCM, THF, Toluene.Reacts with Water/Alcohols. | Solubility Test |

Troubleshooting Guide

-

Problem: Solution remains cloudy after 4 hours (Method A).

-

Problem: Product is dark brown/black.

-

Problem: Low yield after recrystallization.

Visualizations

Reaction Workflow (Method A)

Caption: Workflow for the thionyl chloride synthesis route, highlighting critical isolation and purification steps.

Vilsmeier-Haack Catalytic Cycle

Caption: The catalytic cycle of DMF, converting the chlorinating agent into the reactive Vilsmeier species.[1][6]

References

-

Sigma-Aldrich. 1,4-Phenylenediacryloyl chloride Product Specification & Melting Point. Retrieved from

-

BenchChem. Synthesis of Acryloyl Chloride from Acrylic Acid: An In-depth Technical Guide. (General mechanism and catalyst protocols). Retrieved from

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Vilsmeier-Haack Mechanism with Acid Chlorides).

-

ResearchGate. Discussions on Acid Chloride Synthesis Protocols. Retrieved from

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. 1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. The Synthesis of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. derpharmachemica.com [derpharmachemica.com]

Application Note: Thionyl Chloride-Mediated Conversion of p-Phenylenediacrylic Acid to p-Phenylenediacryloyl Chloride

Executive Summary

The synthesis of high-performance aromatic polymers, such as thermally stable polyamides and photosensitive liquid crystalline polyesters, frequently relies on the structural integrity of p-phenylenediacryloyl moieties[1]. The critical precursor for these macromolecules is p-phenylenediacryloyl chloride. This application note details the optimized reaction conditions for the quantitative conversion of p-phenylenediacrylic acid to p-phenylenediacryloyl chloride using thionyl chloride (SOCl₂). By employing N,N-Dimethylformamide (DMF) as a catalyst, the methodology ensures high yields (~89%) while maintaining a self-validating experimental loop through visual and spectroscopic milestones[1].

Mechanistic Insights & Causality

The conversion of a carboxylic acid to an acyl chloride is conventionally driven by the highly reactive nature of SOCl₂. However, for highly conjugated and rigid systems like p-phenylenediacrylic acid, the uncatalyzed reaction is kinetically sluggish.

-

Role of the Catalyst (DMF): The addition of catalytic DMF transforms the reaction pathway. DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack intermediate (an iminium species). This intermediate rapidly attacks the carboxylic acid oxygen, forming an activated ester that is highly susceptible to nucleophilic attack by chloride ions, subsequently releasing the acyl chloride, SO₂, HCl, and regenerating the DMF catalyst.

-

Role of Excess SOCl₂: Thionyl chloride serves a dual purpose as both the chlorinating reagent and the reaction solvent[1]. Using a massive molar excess (typically 10-15 equivalents) ensures pseudo-first-order kinetics and prevents the rigid diacid from precipitating prematurely. The gaseous byproducts (SO₂ and HCl) continuously leave the system, driving the equilibrium forward according to Le Chatelier's principle.

Catalytic cycle of DMF in the thionyl chloride-mediated synthesis of acid chlorides.

Experimental Protocol

This protocol establishes a self-validating system where visual phase changes directly correlate with reaction progress, minimizing the need for intermediate sampling[1].

Safety Precautions: Thionyl chloride is highly corrosive and reacts violently with moisture. All glassware must be oven-dried. The reaction must be performed in a fume hood equipped with a caustic gas scrubber (e.g., 1M NaOH) to neutralize evolved SO₂ and HCl gases.

Step-by-Step Methodology:

-

Reagent Loading: To a 50 mL oven-dried round-bottomed flask equipped with a magnetic stir bar, add 2.12 g (10 mmol) of p-phenylenediacrylic acid[1].

-

Solvent/Reactant Addition: Carefully add 15 mL of thionyl chloride (SOCl₂), followed by 0.1 mL of anhydrous DMF (catalyst)[1].

-

Causality: The mixture will initially form a thick, opaque suspension because the diacid is insoluble in cold SOCl₂.

-

-

Thermal Activation: Attach a reflux condenser (connected to the gas scrubber) and heat the mixture in an oil bath at 60 °C[1].

-

Self-Validation: Continue heating until the suspension completely transitions into a clear, homogenous solution. This visual cue confirms that the insoluble diacid has been fully converted into the highly soluble diacryloyl chloride[1].

-

-

Extended Maturation: Once the solution is clear, remove the oil bath and allow the reaction to stir overnight (approx. 12-14 hours) at room temperature[1].

-

Causality: This extended maturation ensures the complete conversion of any trace oligomeric anhydrides back into the desired diacid chloride.

-

-

Solvent Removal: Remove the unreacted SOCl₂ under reduced pressure using a rotary evaporator connected to a cold trap[1].

-

Causality: Vacuum distillation prevents the thermal degradation of the vinylic bonds that could occur if atmospheric distillation were attempted.

-

-

Purification: Wash the resulting solid residue twice with 15-20 mL of dry n-hexane.

-

Causality: n-Hexane is a non-polar solvent that selectively dissolves trace organic impurities and residual SOCl₂ without hydrolyzing the highly reactive acyl chloride.

-

-

Isolation: Filter the yellow crystals under an inert atmosphere (or quickly in air) and dry under high vacuum to yield approximately 2.27 g (89% yield) of p-phenylenediacryloyl chloride (mp 170-172 °C).

Step-by-step experimental workflow for synthesizing p-phenylenediacryloyl chloride.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the synthesized batch, spectroscopic validation is required. The conversion is marked by distinct shifts in both FT-IR and ¹H-NMR spectra[1].

Table 1: Reaction Stoichiometry and Conditions

| Parameter | Value / Reagent | Functional Role |

| Substrate | p-Phenylenediacrylic Acid (1.0 eq) | Primary carbon backbone source |

| Reagent/Solvent | Thionyl Chloride (~15-20 eq) | Chlorinating agent and fluid medium |

| Catalyst | N,N-Dimethylformamide (~0.1 eq) | Vilsmeier-Haack intermediate generator |

| Primary Temp. | 60 °C | Overcomes initial activation energy |

| Secondary Temp. | Room Temperature (20-25 °C) | Prevents thermal degradation of vinyl groups |

Table 2: Spectroscopic Validation Metrics

| Analytical Method | Target Signal | Structural Indication |

| FT-IR (KBr) | Disappearance of 3400-2500 cm⁻¹ | Complete loss of carboxylic -OH groups |

| FT-IR (KBr) | Appearance of 1738 cm⁻¹ (sharp) | Formation of acyl chloride C=O stretch |

| FT-IR (KBr) | 1635 cm⁻¹ (weak) | Preservation of vinylic C=C stretch |

| ¹H-NMR (DMSO-d6) | Disappearance of ~12.85 ppm | Loss of the acidic carboxylic proton[1] |

| Physical State | Yellow Crystals (mp 170-172 °C) | High purity crystalline product |

Troubleshooting

-

Incomplete dissolution at 60 °C: If the suspension does not clear after 3 hours, the SOCl₂ may have degraded (absorbed moisture). Ensure the SOCl₂ is freshly distilled or sourced from a sealed, anhydrous ampoule.

-

Darkening of the reaction mixture: Excessive heating (>80 °C) can cause polymerization of the acrylic double bonds. Strictly maintain the oil bath at 60 °C.

References

1.[1] Faghihi, K. (2008). New Polyamides Based on Bis(p-amidobenzoic acid)-p-phenylene diacrylic acid and Hydantoin Derivatives: Synthesis and Characterization. TÜBİTAK Academic Journals. 2. Faghihi, K. (2008). New Polyesters Derived from 4-Phenylenediacrylic Acid and Aromatic Diols: Synthesis and Properties. SID.ir.

Sources

Application Note: Synthesis of Photoreactive Polyamides and Microcapsules via Interfacial Polymerization using 1,4-Phenylenediacryloyl Chloride

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols

Mechanistic Overview: The Role of 1,4-Phenylenediacryloyl Chloride (PDAC)

Interfacial polymerization (IP) is a foundational technique for fabricating thin-film composite (TFC) membranes and core-shell microcapsules. While traditional monomers like trimesoyl chloride (TMC) yield static polymer networks, the use of 1,4-Phenylenediacryloyl chloride (PDAC) introduces dynamic, photo-tunable functionality.